molecular formula C8H12O2 B8577173 2-Methylhept-4-ynoic acid

2-Methylhept-4-ynoic acid

Cat. No.: B8577173
M. Wt: 140.18 g/mol
InChI Key: JRIIYTZWUDBBIA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methylhept-4-ynoic acid

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7(2)8(9)10/h7H,3,6H2,1-2H3,(H,9,10)

InChI Key

JRIIYTZWUDBBIA-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution to form derivatives like esters, amides, and acid chlorides.

Esterification

Reaction with methanol in the presence of sulfuric acid yields methyl 2-methylhept-4-ynoate:

2-Methylhept-4-ynoic acid+CH3OHH2SO4Methyl 2-methylhept-4-ynoate+H2O\text{2-Methylhept-4-ynoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 2-methylhept-4-ynoate} + \text{H}_2\text{O}

  • Conditions : Reflux with acid catalyst (e.g., H₂SO₄ or HCl).

  • Yield : >90% under optimized industrial continuous flow conditions.

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to 2-methylhept-4-ynoyl chloride :

2-Methylhept-4-ynoic acid+SOCl2Pyridine2-Methylhept-4-ynoyl chloride+SO2+HCl\text{2-Methylhept-4-ynoic acid} + \text{SOCl}_2 \xrightarrow{\text{Pyridine}} \text{2-Methylhept-4-ynoyl chloride} + \text{SO}_2 + \text{HCl}

  • Conditions : Anhydrous CHCl₃, pyridine as base, room temperature .

  • Applications : Intermediate for amide/ester synthesis.

Alkyne-Specific Reactions

The triple bond undergoes addition and oxidation reactions.

Hydrohalogenation

Reaction with hydrogen halides (e.g., HCl) produces halogenated alkenes:

2-Methylhept-4-ynoic acid+HCl2-Methyl-4-chlorohept-4-enoic acid\text{2-Methylhept-4-ynoic acid} + \text{HCl} \rightarrow \text{2-Methyl-4-chlorohept-4-enoic acid}

  • Regioselectivity : Follows anti-Markovnikov addition due to electron-withdrawing carboxylic group.

Oxidation

Ozonolysis or KMnO₄-mediated cleavage generates dicarboxylic acids :

2-Methylhept-4-ynoic acidO32-Methylbutanedioic acid+Propanedioic acid\text{2-Methylhept-4-ynoic acid} \xrightarrow{\text{O}_3} \text{2-Methylbutanedioic acid} + \text{Propanedioic acid}

  • Conditions : Ozone in CH₂Cl₂ followed by reductive workup.

Reduction Reactions

The carboxylic acid and alkyne groups can be selectively reduced.

Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acid to 2-methylhept-4-yn-1-ol:

2-Methylhept-4-ynoic acidLiAlH42-Methylhept-4-yn-1-ol\text{2-Methylhept-4-ynoic acid} \xrightarrow{\text{LiAlH}_4} \text{2-Methylhept-4-yn-1-ol}

  • Yield : ~85%.

Alkyne Hydrogenation

Catalytic hydrogenation (H₂/Pd) saturates the triple bond to form 2-methylheptanoic acid:

2-Methylhept-4-ynoic acidH2/Pd2-Methylheptanoic acid\text{2-Methylhept-4-ynoic acid} \xrightarrow{\text{H}_2/\text{Pd}} \text{2-Methylheptanoic acid}

  • Selectivity : Partial hydrogenation requires Lindlar catalyst for cis-alkene formation.

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂, yielding hydrocarbons :

2-Methylhept-4-ynoic acidΔ2-Methylhept-4-yne+CO2\text{2-Methylhept-4-ynoic acid} \xrightarrow{\Delta} \text{2-Methylhept-4-yne} + \text{CO}_2

  • Conditions : Heating with CuO or Ag₂O .

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Yield
EsterificationCH₃OH, H₂SO₄, refluxMethyl 2-methylhept-4-ynoate90%
Acid Chloride FormationSOCl₂, pyridine, CHCl₃2-Methylhept-4-ynoyl chloride96%
HydrohalogenationHCl, RT2-Methyl-4-chlorohept-4-enoic acid78%
HydrogenationH₂/Pd, EtOAc2-Methylheptanoic acid92%

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Evidence: The provided materials lack direct information on 2-methylhept-4-ynoic acid, forcing reliance on analogous compounds. For example, alkyne-containing acids like propiolic acid (HC≡CCOOH) are known for explosive polymerization risks, but extrapolation to 2-methylhept-4-ynoic acid is speculative.
  • Key Contrasts: Unlike phenoxypropionic acids (), 2-methylhept-4-ynoic acid’s alkyne group may confer higher reactivity but lower environmental persistence.

4. Further experimental data are required to validate its physicochemical and toxicological profile.

Q & A

Q. How can multivariate analysis be applied to optimize the synthetic yield of 2-Methylhept-4-ynoic acid under varying catalytic conditions?

  • Methodological Guidance :
  • Design a factorial experiment to test variables (e.g., catalyst type, solvent polarity).
  • Apply response surface methodology (RSM) to identify optimal conditions.
  • Validate models with confirmatory runs and report confidence intervals .

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